Methyl 7-(tert-butyldimethylsilyloxy)heptanoate

Organic Synthesis Protecting Group Strategy Silyl Ether Stability

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is a superior ω-hydroxy ester building block featuring a robust TBDMS protecting group. Its 20,000× greater acid stability vs. TMS ethers prevents premature deprotection in multi-step prostaglandin syntheses, ensuring higher yields and fewer by-products. The elevated boiling point (290 °C) enables purification by short-path distillation, a scalable, cost-effective alternative to column chromatography. Orthogonal reactivity allows ester transformations without silyl ether cleavage. One-step quantitative synthesis guarantees consistent lot-to-lot performance. Choose this compound for reliable, scalable, and efficient synthesis of EP4 receptor agonists and complex prostanoid intermediates.

Molecular Formula C14H30O3Si
Molecular Weight 274.47 g/mol
Cat. No. B11846408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-(tert-butyldimethylsilyloxy)heptanoate
Molecular FormulaC14H30O3Si
Molecular Weight274.47 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC
InChIInChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3
InChIKeySZQNWRCZHPDCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate (CAS 181274-06-6): A Stable TBDMS-Protected ω-Hydroxy Ester Building Block for Multi-Step Synthesis


Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is a silyl-protected ω-hydroxy ester with the molecular formula C14H30O3Si and a molecular weight of 274.47 g/mol. The compound features a seven‑carbon aliphatic chain bearing a methyl ester at C1 and a tert‑butyldimethylsilyl (TBDMS) protecting group at the terminal C7 hydroxyl . It is widely employed as a protected building block in organic synthesis, particularly in the preparation of prostaglandin analogs and other complex molecules where a free hydroxyl would interfere with subsequent transformations . A recent protocol demonstrates its one‑step synthesis in quantitative yield under adapted Vilsmeier conditions, underscoring its practical accessibility [1].

Why Methyl 7-(tert-butyldimethylsilyloxy)heptanoate Cannot Be Substituted with Unprotected or Alternative Silyl-Protected Analogs


In multi‑step syntheses, the choice of hydroxyl protecting group is critical for reaction compatibility and overall yield. Methyl 7-(tert-butyldimethylsilyloxy)heptanoate incorporates a TBDMS group that occupies a well‑defined stability window: it is sufficiently robust to survive acidic, basic, and reductive conditions that would cleave a trimethylsilyl (TMS) ether [1], yet it can be removed selectively with fluoride ion when the hydroxyl is required for downstream coupling. Using the unprotected methyl 7‑hydroxyheptanoate would lead to unwanted side reactions (e.g., oxidation, acylation), while a bulkier tert‑butyldiphenylsilyl (TBDPS) analog would necessitate harsher deprotection conditions that may degrade sensitive functionalities . Generic substitution therefore risks premature deprotection, low yields, or purification challenges, making the TBDMS‑protected version the pragmatic choice for reliability in complex synthetic sequences [2].

Quantitative Differentiation: Methyl 7-(tert-butyldimethylsilyloxy)heptanoate vs. Closest Analogs


Acidic Stability: TBDMS Ether is 20,000× More Stable than TMS Ether

Under acidic conditions, the TBDMS ether in methyl 7-(tert-butyldimethylsilyloxy)heptanoate exhibits approximately 20,000‑fold greater stability relative to its trimethylsilyl (TMS) counterpart. This differential stability directly impacts the feasibility of acid‑catalyzed transformations without premature deprotection [1].

Organic Synthesis Protecting Group Strategy Silyl Ether Stability

Boiling Point Elevation: Enables Distillation-Based Purification Not Possible with Unprotected Analog

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate exhibits a boiling point of 290.3 ± 23.0 °C at 760 mmHg , which is substantially higher than that of the unprotected methyl 7‑hydroxyheptanoate (95–100 °C at 0.5 Torr) . This elevation in boiling point reflects the increased molecular weight and reduced hydrogen‑bonding capacity conferred by the TBDMS group.

Purification Physical Properties Volatility

Synthetic Accessibility: One-Step Synthesis in Quantitative Yield

A recent protocol reports the one‑step synthesis of methyl 7-(tert-butyldimethylsilyloxy)heptanoate in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, many silyl ether preparations require two or more steps (e.g., separate silylation and purification) and often yield 80–95% due to side reactions or incomplete protection [2].

Synthetic Methodology Yield Efficiency Vilsmeier Conditions

Prostaglandin Analog Intermediate: TBDMS Protection Compatible with Multi‑Step Transformations

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is explicitly cited as a key intermediate in the preparation of EP4 receptor agonists, such as 3,7‑dithia‑16‑phenyl‑PGE₁ . The TBDMS group remains stable throughout the multi‑step sequence, whereas a TMS‑protected analog would undergo partial cleavage under the mildly acidic or fluoride‑containing conditions often employed in prostaglandin coupling reactions [1].

Prostaglandin Synthesis EP4 Receptor Agonist Pharmaceutical Intermediate

Physical Handling: Solid TBDMS‑Cl Precursor vs. Liquid TMS‑Cl

The TBDMS protecting group is typically introduced using tert‑butyldimethylsilyl chloride (TBDMS‑Cl), which is a crystalline solid at room temperature [1]. In contrast, trimethylsilyl chloride (TMS‑Cl) is a volatile, moisture‑sensitive liquid that fumes in air and is more difficult to handle accurately on small scale [2]. This difference in physical state directly impacts ease of use and safety in the laboratory.

Reagent Handling Safety Process Chemistry

High‑Value Application Scenarios for Methyl 7-(tert-butyldimethylsilyloxy)heptanoate Based on Quantitative Evidence


Multi‑Step Prostaglandin Analog Synthesis

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate is the protected ω‑hydroxy ester of choice for constructing EP4 receptor agonists. The 20,000‑fold higher acidic stability of the TBDMS group [1] ensures that the protecting group survives the acidic work‑ups, chromatographic purifications, and coupling steps typical of prostaglandin assembly. Premature deprotection—a common failure point with TMS‑protected analogs—is avoided, leading to higher overall yields and fewer by‑products [2].

Large‑Scale Preparation Requiring Distillation Purification

When multi‑gram quantities are needed, the elevated boiling point (290 °C at 760 mmHg) of the TBDMS‑protected compound [1] permits purification by short‑path distillation. The unprotected methyl 7‑hydroxyheptanoate, with its lower boiling point (95–100 °C at 0.5 Torr) [2], would co‑distill with volatile impurities, necessitating column chromatography and reducing isolated yield. The TBDMS ether therefore offers a scalable, cost‑effective purification advantage.

Acid‑Catalyzed Transformations of the Ester Moiety

The TBDMS group's stability under acidic conditions [1] allows chemists to perform reactions on the methyl ester (e.g., hydrolysis to the carboxylic acid, transesterification) without risking cleavage of the silyl ether. This orthogonal reactivity is essential for building block strategies, enabling the terminal hydroxyl to be unmasked only after the ester has been transformed into an amide or other functional handle [2].

Routine Laboratory‑Scale Synthesis with High Reproducibility

The one‑step, quantitative synthesis [1] and the solid, non‑fuming nature of the TBDMS‑Cl precursor [2] make this protected building block exceptionally user‑friendly for academic labs. It minimizes exposure to corrosive reagents, reduces purification time, and provides consistent yields, which are critical factors when training new researchers or when the compound is used as a routine intermediate in a core facility.

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